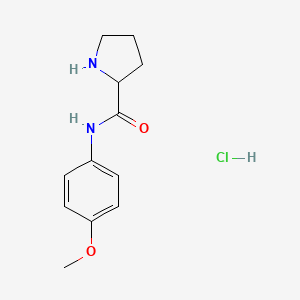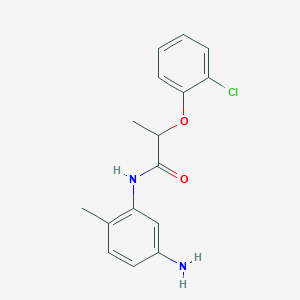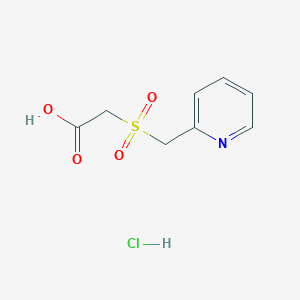
2-propyl-2,3-dihydro-1H-isoindol-5-amine
説明
2-Propyl-2,3-dihydro-1H-isoindol-5-amine, also known as 2-propyl-isoindoline-1,3-diamine or 2-propyl-isoindoline-1,3-diamine, is a synthetic organic compound with a wide range of applications in the field of science, medicine, and other industries. It is a heterocyclic compound, which means it contains multiple ring structures with different elements, and is a derivative of isoindoline. It has been used in a variety of scientific research, including the study of enzymes, proteins, and other biological molecules, and has potential applications in the pharmaceutical industry.
科学的研究の応用
Double Bond Migration in N-allylic Systems
- The isomerization of N-allyl compounds, including amines, imines, and amides to their corresponding N-(1-propenyl) counterparts, is facilitated by transition metal complexes. This process is significant for the selective synthesis of enamines, enamides, and azadienes, among others. The involvement of the nitrogen atom in the coordination of the metal atom plays a crucial role in the stereochemistry of the double bond migration. This research highlights the importance of structural and reactivity relationships in the development of selective synthetic methods (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Reductive Amination Employing Hydrogen
- The reductive amination process, involving the reaction of aldehydes or ketones with amines in the presence of hydrogen and a catalyst, is a foundational method for synthesizing primary, secondary, and tertiary alkyl amines. These compounds are key in various applications, including pharmaceuticals and materials. This review underscores the advancements in catalyst development, especially those based on earth-abundant metals, for efficient amine synthesis (Irrgang, T., & Kempe, R., 2020).
Degradation of Nitrogen-containing Compounds
- Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, such as amines, that are resistant to conventional degradation. This review details the mechanisms and efficiencies of AOPs in degrading amines and their significance in improving water treatment technologies. The effectiveness of ozone and Fenton processes in degrading amines highlights the potential for optimizing treatment conditions to enhance degradation efficiency (Bhat, A. P., & Gogate, P., 2021).
Amine-functionalized Metal-Organic Frameworks
- Amine-functionalized metal-organic frameworks (MOFs) have garnered attention for their potential in CO2 capture due to the strong interaction between CO2 and the basic amino functionalities. This review discusses the synthesis, structures, and properties of these MOFs, highlighting their applications in catalysis and gas separation. The advancements in preparation methods to achieve high CO2 sorption capacity are particularly noted (Lin, Y., Kong, C., & Chen, L., 2016).
Biogenic Amines in Foods
- The formation, detection, and health implications of biogenic amines in foods are critically reviewed. These compounds, formed by the decarboxylation of amino acids, are significant in determining food safety and quality. This review focuses on the microbial decarboxylation process and the strategies to control biogenic amine levels in foods, emphasizing the importance of managing these compounds for food safety (Bulushi, I. A., Poole, S., Deeth, H., & Dykes, G., 2009).
特性
IUPAC Name |
2-propyl-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-5-13-7-9-3-4-11(12)6-10(9)8-13/h3-4,6H,2,5,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVMJIZBIJQTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094711-70-2 | |
| Record name | 2-propyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)

![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)



![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)



